beta-Hydroxyisovaleric acid
Overview
Description
Beta-Hydroxyisovaleric acid, also known as 3-Hydroxy-3-methylbutyric acid, is an organic compound with the molecular formula C5H10O3. It is a metabolite of the essential amino acid leucine and is naturally present in human urine.
Mechanism of Action
Target of Action
Beta-Hydroxyisovaleric acid, also known as 3-Hydroxy-3-methylbutyric acid, is a metabolite of the essential amino acid isoleucine . It is a normal metabolite found in human urine . The primary target of this compound is the enzyme methylcrotonyl-CoA carboxylase (MCC) . This enzyme plays a crucial role in the metabolism of leucine, an essential amino acid.
Mode of Action
The reduced activity of MCC leads to an elevated excretion of 3-methylcrotonic acid, the product of its hydration (3-hydroxyisovaleric acid: 3-HIA), and 3-methylcrotonylglycine, formed by conjugation with glycine . This indicates that this compound interacts with its target, MCC, influencing the metabolic pathways associated with the amino acid isoleucine.
Biochemical Pathways
This compound is involved in the metabolism of isoleucine. It is converted to HMG-CoA, which is a key intermediate in the mevalonate pathway . This pathway is responsible for the synthesis of several important substances, including cholesterol, coenzyme Q10, and certain types of vitamin D .
Pharmacokinetics
It is known that it is excreted in urine . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
This compound has been shown to increase sarcolemmal integrity via conversion to HMG-CoA, enhance protein synthesis via the mTOR pathway, and depress protein degradation through inhibition of the ubiquitin pathway . These actions suggest that this compound may have potential benefits in muscle health and function.
Biochemical Analysis
Biochemical Properties
Beta-Hydroxyisovaleric acid is produced from leucine via an α-ketoisocaproic acid intermediate by α-ketoisocaproate oxidase in human liver homogenates . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
This compound has been found to reduce increases in 20S proteasome activity and NF-κB nuclear accumulation induced by proteolysis-inducing factor (PIF) in C2C12 myotubes . It also inhibits protein degradation and stimulates protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At doses of 0.25 and 2.5 g/kg, it has been found to inhibit protein degradation and stimulate protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .
Metabolic Pathways
This compound is involved in the metabolic pathway of the amino acid leucine . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxyisovaleric acid can be synthesized through the reaction of diacetone alcohol with sodium hypochlorite. The reaction is carried out at low temperatures (0°C to 10°C) to ensure the stability of the reactants and products. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the free acid .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of biotechnological methods. For instance, Escherichia coli can be genetically engineered to produce this compound through the decarboxylative condensation of pyruvate molecules, followed by reduction and dehydration reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-methylcrotonic acid.
Reduction: It can be reduced to form 3-hydroxy-3-methylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 3-Methylcrotonic acid.
Reduction: 3-Hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Beta-Hydroxyisovaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of steroid alcohols and beta-lactones.
Biology: It serves as a biomarker for biotin deficiency and is involved in the metabolism of leucine.
Medicine: It is being investigated for its potential to enhance muscle mass and strength, particularly in conditions like sarcopenia.
Industry: It is used in the synthesis of anthrax vaccine candidates and other pharmaceutical compounds
Comparison with Similar Compounds
3-Hydroxyisovaleric acid: A metabolite of leucine with similar biochemical properties.
3-Hydroxy-3-methylglutaryl-CoA: Involved in the synthesis of cholesterol and ketone bodies.
3-Methylcrotonic acid: An oxidation product of Beta-Hydroxyisovaleric acid.
Uniqueness: this compound is unique due to its dual role in enhancing protein synthesis and inhibiting protein degradation, making it particularly valuable in medical applications aimed at muscle preservation and growth .
Properties
IUPAC Name |
3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYFNCPONWUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211535 | |
Record name | beta-Hydroxyisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-08-1 | |
Record name | 3-Hydroxyisovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyisovaleric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | beta-Hydroxyisovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXYISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 67 °C | |
Record name | 3-Hydroxyisovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of beta-Hydroxyisovaleric acid in the context of diabetes mellitus?
A1: Research suggests that this compound, a byproduct of leucine catabolism, can be a useful marker for short-term metabolic control in patients with Type II diabetes. Studies have shown that urinary this compound levels are elevated in both ketotic and non-ketotic Type II diabetic patients compared to healthy individuals. [] This indicates accelerated leucine catabolism in these patients, even in the absence of ketosis. []
Q2: How is this compound produced in the human body?
A2: The liver plays a crucial role in the formation of this compound. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate (the keto acid analog of leucine) to this compound. [] This enzyme is believed to act as a "safety valve," preventing the excessive buildup of alpha-ketoisocaproate in the liver. []
Q3: Can you elaborate on the connection between this compound and isovaleric acidemia?
A3: Elevated levels of this compound in urine are a key diagnostic indicator of isovaleric acidemia. This rare metabolic disorder arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism. The deficiency leads to the accumulation of isovaleric acid and its byproducts, including this compound, in the body. [, ] A case study reported a three-year-old patient presenting with symptoms resembling diabetic ketoacidosis, including acute encephalopathy and pancytopenia. [] The diagnosis of isovaleric acidemia was confirmed by the presence of significantly elevated levels of this compound (295 mg/ml) and isovalerylglycine (616 mg/ml) in the patient's urine. []
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in biological samples like urine. [, ] This technique allows for the separation and precise measurement of different organic acids, including this compound, based on their mass-to-charge ratios.
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